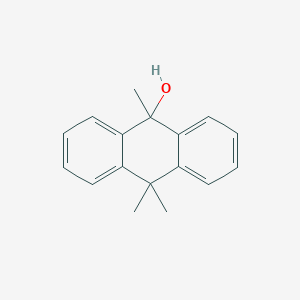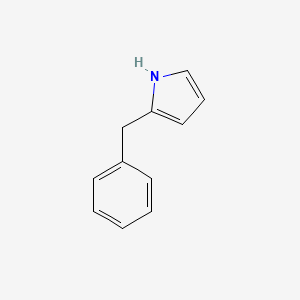
5-Methyl-1-nitro-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-nitro-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C₃H₅N₅O₂ and a molecular weight of 143.1041 g/mol . It is also known by other names such as 1H-1,2,4-Triazol-3-amine, 5-methyl-N-nitro-; 3-Methyl-5-nitroamino-1,2,4-triazone; and 3-Methyl-5-nitroamino-1,2,4-triazole . This compound is part of the triazole family, which is known for its diverse applications in various fields including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-nitro-1,2,4-triazol-3-amine typically involves the nitration of 1,2,4-triazole derivatives. One common method includes the reaction of 3-amino-1,2,4-triazole with methylating agents followed by nitration . The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid under controlled temperatures to ensure the selective nitration of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1-nitro-1,2,4-triazol-3-amine undergoes various chemical reactions including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used in hydrogenation reactions.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-Methyl-1-amino-1,2,4-triazol-3-amine.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-nitro-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of drugs with antifungal and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-1-nitro-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) which can damage cellular components. The triazole ring can interact with enzymes and proteins, inhibiting their function and leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its use as a high-energy material with low sensitivity and thermal stability.
1,3,5-Trinitro-1,3,5-triazacyclohexane (RDX): A well-known explosive with high energy content but higher sensitivity compared to NTO.
2,4,6-Trinitrotoluene (TNT): Another high-energy material with widespread use in military applications.
Uniqueness
5-Methyl-1-nitro-1,2,4-triazol-3-amine is unique due to its combination of a methyl group and a nitro group on the triazole ring, which imparts specific chemical properties such as stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of other triazole derivatives and high-energy materials .
Eigenschaften
CAS-Nummer |
42216-41-1 |
|---|---|
Molekularformel |
C3H5N5O2 |
Molekulargewicht |
143.10 g/mol |
IUPAC-Name |
5-methyl-1-nitro-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C3H5N5O2/c1-2-5-3(4)6-7(2)8(9)10/h1H3,(H2,4,6) |
InChI-Schlüssel |
DYSDPIBBBDKVFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14000172.png)

![Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester](/img/structure/B14000176.png)


![4-Thiazolidinone, 2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-, (5Z)-](/img/structure/B14000182.png)

![3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B14000188.png)
![1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B14000190.png)


